2-Benzoyl-3-methylaniline
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Overview
Description
2-Benzoyl-3-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzoyl group attached to the second position and a methyl group attached to the third position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-3-methylaniline typically involves the Friedel-Crafts acylation of 3-methylaniline with benzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The general reaction scheme is as follows: [ \text{3-Methylaniline} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoyl group can yield 3-methyl-2-aminobenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 3-Methyl-2-aminobenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Benzoyl-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-methylaniline involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
2-Benzoylaniline: Lacks the methyl group, which can influence its chemical reactivity and biological activity.
3-Methylaniline: Lacks the benzoyl group, resulting in different chemical properties and applications.
2-Benzoyl-4-methylaniline: The position of the methyl group is different, affecting the compound’s reactivity and interactions.
Uniqueness: 2-Benzoyl-3-methylaniline is unique due to the specific positioning of the benzoyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-amino-6-methylphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPQLDSYHOFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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